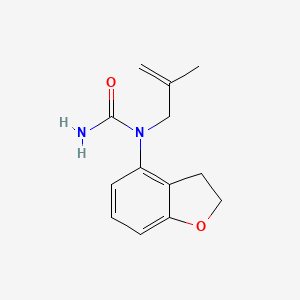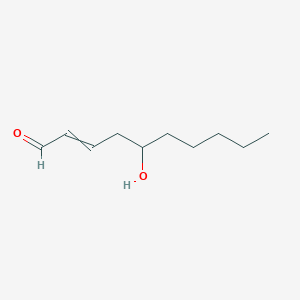
5-Hydroxydec-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxydec-2-enal: is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by the presence of a hydroxyl group at the fifth carbon and a double bond between the second and third carbons in a ten-carbon aliphatic chain. This compound is known for its weak basicity and is essentially neutral based on its pKa .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxydec-2-enal can be achieved through various organic reactions. One common method involves the aldol condensation of decanal with formaldehyde, followed by selective reduction of the resulting intermediate. The reaction conditions typically require a basic catalyst such as sodium hydroxide and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of dec-2-enal in the presence of a suitable catalyst like palladium on carbon. This method ensures high yield and purity of the compound, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxydec-2-enal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-oxodec-2-enal.
Reduction: The double bond can be reduced to form 5-hydroxydecane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 5-Oxodec-2-enal
Reduction: 5-Hydroxydecane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Hydroxydec-2-enal is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its role in metabolic pathways. It is a metabolite in various biochemical processes and is involved in the regulation of cellular functions .
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in reducing oxidative stress and its potential as an antioxidant .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials .
Mechanism of Action
The mechanism of action of 5-Hydroxydec-2-enal involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound’s hydroxyl group and double bond play crucial roles in its reactivity and ability to neutralize reactive oxygen species. Additionally, it can modulate enzyme activity and influence metabolic pathways, contributing to its biological effects .
Comparison with Similar Compounds
10-Hydroxydec-2-enoic acid: Another medium-chain fatty acid with a hydroxyl group and a double bond, but with different positioning of functional groups.
5-Oxodec-2-enal: An oxidized derivative of 5-Hydroxydec-2-enal.
5-Hydroxydecane: A reduced form of this compound.
Uniqueness: this compound is unique due to its specific structure, which combines a hydroxyl group and a double bond in a ten-carbon chain. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
61206-18-6 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
5-hydroxydec-2-enal |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-7-10(12)8-5-6-9-11/h5-6,9-10,12H,2-4,7-8H2,1H3 |
InChI Key |
WJXTZXSREFBIPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC=CC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


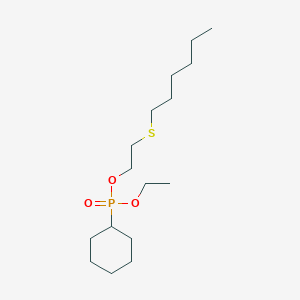
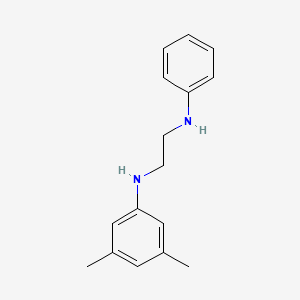
![N-[4-(4-Fluorophenyl)-5-(3-methylphenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14590910.png)

![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14590923.png)
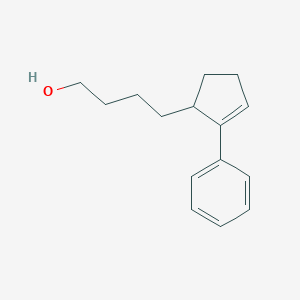
![3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B14590935.png)
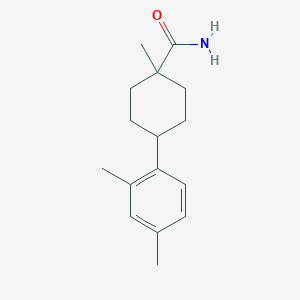
![N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide](/img/structure/B14590957.png)
![Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)](/img/structure/B14590959.png)


![Sulfuric acid--2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2)](/img/structure/B14590981.png)
